4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

Medicinal chemistry Structure-based drug design Hydrogen-bonding pharmacophore

4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic acid (CAS 852934-02-2) is a para-substituted benzoic acid derivative bearing a 2-oxopyrrolidine (γ-lactam) ring connected via a methylene bridge. With a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol, the compound is classified within the acylaminobenzoic acid derivatives and is catalogued under ChemSpider ID 4143549 and MDL number MFCD06655630.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 852934-02-2
Cat. No. B2466537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid
CAS852934-02-2
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESC1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16)
InChIKeyMXSDEKJNUFFBSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic Acid (CAS 852934-02-2): Procurement-Ready Physicochemical and Structural Profile


4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic acid (CAS 852934-02-2) is a para-substituted benzoic acid derivative bearing a 2-oxopyrrolidine (γ-lactam) ring connected via a methylene bridge . With a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol, the compound is classified within the acylaminobenzoic acid derivatives and is catalogued under ChemSpider ID 4143549 and MDL number MFCD06655630 . It is commercially available as a research-chemical building block from major suppliers including Sigma-Aldrich (AldrichCPR catalogue T325694) at typical purities of 95% . Its structural hallmark—the combination of a carboxylic acid handle, a hydrogen-bonding-capable 2-pyrrolidinone carbonyl, and a flexible methylene spacer—positions it as a versatile intermediate in medicinal chemistry, particularly within the 2-oxo-1-pyrrolidine derivative class that has been extensively patented for neurological indications including epilepsy [1].

Why 4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic Acid Cannot Be Replaced by Its Closest In-Class Analogs Without Risk of Functional Divergence


Within the 2-oxopyrrolidine-benzoic acid chemical space, four structural parameters create consequential divergence that precludes casual interchange: (i) the oxidation state of the pyrrolidine ring (2-oxo vs. fully reduced), (ii) the presence or absence of the methylene spacer, (iii) the ring-substitution regiochemistry (para vs. meta), and (iv) the resulting physicochemical profile (XlogP, hydrogen-bond donor/acceptor count, and topological polar surface area). The target compound's 2-oxopyrrolidinone carbonyl serves as a hydrogen-bond acceptor (HBA count = 3) and contributes to a moderate XlogP of 0.8 and TPSA of 57.6 Ų . In contrast, the fully reduced analog 4-(pyrrolidin-1-ylmethyl)benzoic acid (CAS 159691-25-5) lacks this carbonyl, losing one HBA site and altering both molecular recognition capacity and lipophilicity . The meta-regioisomer 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid (CAS 867329-99-5) shares the identical molecular formula but presents the carboxylic acid at a different geometric vector, affecting distance- and angle-dependent target interactions . The direct-attachment analog 4-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 36151-44-7) eliminates the methylene bridge entirely, reducing rotatable bonds from 3 to 2, constraining conformational freedom, and shifting LogP to a more lipophilic ~2.00 . These cumulative differences mean that a binding pose, solubility profile, or synthetic derivatization pathway optimized for one family member cannot be assumed transferable to another—making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence: 4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic Acid vs. Its Three Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity: 2-Oxopyrrolidinone Carbonyl Confers a Third HBA Site Absent in the Fully Reduced Pyrrolidine Analog

The target compound possesses three hydrogen-bond acceptor (HBA) sites—the carboxylic acid carbonyl, the carboxylic acid hydroxyl oxygen, and the 2-oxopyrrolidinone ring carbonyl—yielding an HBA count of 3 . Its closest reduced analog, 4-(pyrrolidin-1-ylmethyl)benzoic acid (CAS 159691-25-5), replaces the lactam carbonyl with a methylene group (C₁₂H₁₅NO₂ vs. C₁₂H₁₃NO₃), reducing the HBA count to 2 . This loss of one HBA site directly impacts the compound's capacity to engage in hydrogen-bonding networks with biological targets, as the 2-pyrrolidinone carbonyl oxygen is a key pharmacophoric element in validated neurological agents such as levetiracetam and brivaracetam [1].

Medicinal chemistry Structure-based drug design Hydrogen-bonding pharmacophore

Lipophilicity Control: XlogP of 0.8 Balances Polarity vs. the More Lipophilic Direct-Attachment Analog (LogP ~2.00)

The target compound has a computed XlogP of 0.8, reflecting the polarity contributed by both the carboxylic acid and the 2-pyrrolidinone carbonyl, moderated by the methylene spacer . In contrast, 4-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 36151-44-7), which directly attaches the 2-oxopyrrolidine ring to the benzoic acid core without a methylene bridge, exhibits a significantly higher LogP of approximately 2.00 . This ~1.2 log unit difference corresponds to an approximately 16-fold difference in octanol-water partition coefficient, indicating that the direct-attachment analog partitions substantially more into lipophilic environments. The reduced analog 4-(pyrrolidin-1-ylmethyl)benzoic acid (C₁₂H₁₅NO₂) has a different molecular formula and is not directly comparable on LogP without experimental measurement, but its lack of the polar carbonyl predicts even higher lipophilicity .

Physicochemical profiling Drug-likeness ADME prediction

Conformational Flexibility: Three Rotatable Bonds vs. Two in the Direct-Attachment Analog Enable Distinct Binding Pose Sampling

The methylene (-CH₂-) bridge in the target compound contributes a third rotatable bond (total = 3), allowing the benzoic acid and 2-oxopyrrolidinone moieties to sample a wider conformational space than the direct-attachment analog 4-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 36151-44-7), which has only 2 rotatable bonds due to the direct C–N linkage between the pyrrolidinone ring and the phenyl core . This additional rotational degree of freedom enables the target compound to adopt conformations where the carboxylic acid and the lactam carbonyl are positioned at varied distances and dihedral angles—a feature that can be critical for matching specific protein binding-site topologies that the more rigid direct-attachment analog cannot access .

Conformational analysis Molecular docking Scaffold design

Regiochemical Precision: Para-Substitution Enables Linear Molecular Geometry Distinct from the Meta Isomer for Bivalent Target Engagement

The target compound positions the 2-oxopyrrolidin-1-ylmethyl substituent at the para (4-) position of the benzoic acid ring, producing a roughly linear molecular axis between the carboxylic acid and the pyrrolidinone ring. Its meta-regioisomer, 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid (CAS 867329-99-5), shares the identical molecular formula (C₁₂H₁₃NO₃) and molecular weight (219.24 g/mol) but places the substituent at the 3-position, creating an angular geometry (~120° bend) that alters the distance and orientation between the two functional groups . In the context of the 2-oxo-1-pyrrolidine derivative patent family (US 6,784,197, EP 1452524), para-substituted benzoic acid derivatives have been specifically exemplified as intermediates for neurological agents, suggesting that the linear geometry may be preferred for certain target engagements [1]. No head-to-head biological comparison between the para and meta isomers has been published in the peer-reviewed literature as of this analysis; the differentiation is therefore based on geometric considerations and patent precedent.

Regiochemistry Structure-activity relationship Fragment-based drug discovery

Accessibility and Supply-Chain Reliability: Sigma-Aldrich Catalogue Listing vs. Custom-Synthesis-Only Status of the Meta Isomer

The target compound is listed in the Sigma-Aldrich catalogue as product T325694 (AldrichCPR), indicating established commercial availability through a major global supplier with associated quality documentation . It is also listed by multiple other vendors including Leyan (95% purity, product 1303742) and MolCore (97% purity, ISO-certified) . In contrast, the meta isomer 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid (CAS 867329-99-5) is primarily available through custom synthesis services (e.g., Chembase, Fluorochem), with fewer ready-stock options and longer lead times [1]. This difference in commercial maturity directly affects procurement timelines, batch-to-batch reproducibility, and the availability of certificates of analysis (CoA).

Chemical procurement Supply chain Research reproducibility

Patent-Class Precedent: The 2-Oxo-1-Pyrrolidine Derivative Family Explicitly Claims Neurological Applications, Providing a Validated Research Direction

The 2-oxo-1-pyrrolidine derivative patent family, including US 6,784,197 B2, US 6,806,287 B2, US 6,713,635 B2, and EP 1,452,524 A1 (all assigned to UCB Pharma, S.A.), explicitly claims compounds of formula I encompassing 2-oxopyrrolidine-benzoic acid conjugates for treating neurological disorders, particularly epilepsy [1][2][3]. While the target compound itself (CAS 852934-02-2) is not specifically named as a final active pharmaceutical ingredient in these patents, it falls within the broadly claimed Markush structures and serves as a representative building block for constructing derivatives within this therapeutically validated chemical space. This patent landscape provides a de-risked research trajectory: the 2-oxopyrrolidine pharmacophore is clinically validated through levetiracetam and brivaracetam, and benzoic acid-functionalized analogs are explicitly encompassed in the intellectual property framework [4]. No comparable patent coverage exists for the fully reduced pyrrolidine analog (CAS 159691-25-5) in neurological indications.

Neurological drug discovery Patent landscape Epilepsy

Evidence-Backed Application Scenarios for 4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic Acid in Scientific and Industrial Settings


Neurological Drug Discovery: Fragment-Based Screening and Lead Optimization Within the 2-Oxopyrrolidine Pharmacophore Class

Researchers developing novel antiepileptic or cognition-enhancing agents within the clinically validated 2-oxopyrrolidine class should select this compound as a para-substituted benzoic acid building block. The 2-oxopyrrolidinone carbonyl (HBA count = 3) and XlogP of 0.8 provide a balanced polarity profile suited for blood-brain barrier penetration assessment, while the methylene spacer (3 rotatable bonds) offers conformational flexibility for exploring diverse binding poses . The compound's alignment with the Markush structures claimed in US 6,784,197 B2 and related patents provides a freedom-to-operate framework for derivative synthesis [1]. The para-regiochemistry ensures a linear molecular geometry distinct from the meta isomer, which is critical when the target binding site requires a defined distance and angle between the carboxylic acid and pyrrolidinone recognition elements. Procurement through Sigma-Aldrich (T325694) ensures batch-to-batch consistency for reproducible SAR studies .

Synthetic Methodology Development: Carboxylic Acid Handle for Amide Coupling and Esterification in Parallel Library Synthesis

Medicinal chemistry groups conducting parallel library synthesis can leverage the free carboxylic acid group as a versatile derivatization handle for amide coupling (with primary/secondary amines) or esterification, generating diverse 2-oxopyrrolidine-containing compound arrays . The methylene bridge insulates the pyrrolidinone ring electronics from the benzoic acid, minimizing electronic crosstalk that could complicate reaction optimization—a practical advantage over the direct-attachment analog (CAS 36151-44-7), where the nitrogen lone pair can conjugate with the aromatic system [1]. The compound's three rotatable bonds also mean that coupled products retain conformational flexibility, an advantage when library members are screened against multiple targets with varied binding-site architectures.

Physicochemical Property Benchmarking: Use as a Reference Compound for LogP and Solubility Profiling of 2-Oxopyrrolidine-Benzoic Acid Derivatives

Analytical and preformulation groups can employ this compound as a well-characterized reference standard for physicochemical profiling. Its computed XlogP of 0.8, TPSA of 57.6 Ų, hydrogen-bond donor count of 1, and hydrogen-bond acceptor count of 3 have been documented across multiple independent databases (chem960.com, ChemSpider) . When synthesizing novel analogs within the same chemical series, researchers can benchmark experimentally measured LogP and solubility values against these computed parameters to assess the impact of substituent modifications. The compound's availability from ISO-certified suppliers (MolCore, 97% purity) provides the quality assurance necessary for reproducible physicochemical measurements [1].

In Vitro Pharmacological Screening: Primary Screening Plate Inclusion for Kinase, Protease, and HDAC Target Panels

Based on class-level inference from the broader 2-oxopyrrolidine derivative literature, compounds bearing the 2-oxopyrrolidin-1-ylmethyl-benzoic acid scaffold have been investigated as potential inhibitors of enzymes including kinases, proteases, and histone deacetylases . While no direct IC₅₀ or Kᵢ data for the target compound (CAS 852934-02-2) itself have been published in peer-reviewed primary research as of this analysis, its structural features—particularly the hydrogen-bond-accepting 2-pyrrolidinone carbonyl and the carboxylic acid zinc-binding group mimetic—are consistent with pharmacophoric elements found in known HDAC and metalloprotease inhibitors. Procurement teams supporting screening groups should prioritize this compound over the reduced pyrrolidine analog for panels where carbonyl-mediated hydrogen bonding is expected to contribute to target engagement [1].

Quote Request

Request a Quote for 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.